molecular formula C9H12BrClS B15329078 2-Bromo-5-(2-(chloromethyl)butyl)thiophene

2-Bromo-5-(2-(chloromethyl)butyl)thiophene

Cat. No.: B15329078
M. Wt: 267.61 g/mol
InChI Key: LCODVRXVSZATTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(2-(chloromethyl)butyl)thiophene is an organic compound with the molecular formula C9H12BrClS and a molecular weight of 267.61 g/mol . It is a halogen-substituted thiophene derivative, which means it contains both bromine and chlorine atoms attached to a thiophene ring. Thiophene derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-(chloromethyl)butyl)thiophene typically involves the halogenation of a thiophene precursor. One common method is the bromination of 5-(2-(chloromethyl)butyl)thiophene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-(chloromethyl)butyl)thiophene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-Bromo-5-(2-(chloromethyl)butyl)thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-(chloromethyl)butyl)thiophene involves its interaction with molecular targets through its halogen and thiophene functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12BrClS

Molecular Weight

267.61 g/mol

IUPAC Name

2-bromo-5-[2-(chloromethyl)butyl]thiophene

InChI

InChI=1S/C9H12BrClS/c1-2-7(6-11)5-8-3-4-9(10)12-8/h3-4,7H,2,5-6H2,1H3

InChI Key

LCODVRXVSZATTL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(S1)Br)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.